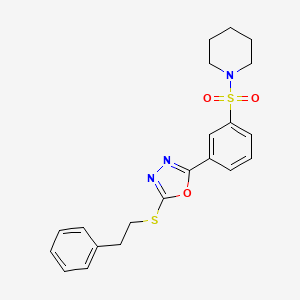![molecular formula C20H23BrN4O B2945363 N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2097888-34-9](/img/structure/B2945363.png)
N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H23BrN4O and its molecular weight is 415.335. The purity is usually 95%.
BenchChem offers high-quality N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors and Antagonists
Discovery of Soluble Epoxide Hydrolase Inhibitors : Research led by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase (sEH), highlighting the significance of the triazine heterocycle for potency and selectivity. These compounds were developed as potential tools for investigating sEH's role in various disease models, underscoring the relevance of structurally related compounds in therapeutic research (Thalji et al., 2013).
CGRP Receptor Inhibitor Synthesis : Cann et al. (2012) developed a stereoselective synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, emphasizing the utility of such compounds in exploring CGRP's role in migraine and potential therapeutic applications (Cann et al., 2012).
Functionalization and Aminocarbonylation
Aminocarbonylation of Pyridazin-3(2H)-one Ring : Takács et al. (2012) discussed the palladium-catalysed aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, presenting a method for introducing amide functionalities into the pyridazinone ring. This research provides insights into the functionalization of heterocyclic compounds, which can be critical for developing new chemical entities with potential biological activities (Takács et al., 2012).
Anti-inflammatory and Antimicrobial Activities
Synthesis and Evaluation of Ibuprofen Analogs : A study by Rajasekaran et al. (1999) focused on synthesizing N-hydroxy methyl derivative analogs of ibuprofen, revealing potent anti-inflammatory activity in certain derivatives. This research exemplifies how structural modifications in known drugs can lead to the discovery of new therapeutic agents with improved efficacy or reduced side effects (Rajasekaran et al., 1999).
Antimicrobial Activity of Novel Piperidine Derivatives : Kambappa et al. (2017) synthesized and characterized novel piperidine-4-carboxamide derivatives, evaluating their anti-angiogenic and DNA cleavage activities. This study not only explores the antimicrobial potential of such compounds but also their application in cancer research, indicating the broad utility of piperidine derivatives in scientific investigations (Kambappa et al., 2017).
Neuroinflammation and Imaging
PET Imaging of Microglia : Horti et al. (2019) developed a PET radiotracer specific for the CSF1R, a microglia-specific marker, providing a noninvasive tool for imaging reactive microglia and studying neuroinflammation in various neuropsychiatric disorders. This research illustrates the application of structurally related compounds in developing diagnostic tools for neurological conditions (Horti et al., 2019).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds. Piperidine derivatives have been known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
The exact mode of action would depend on the specific biological target. For example, if the compound acts as a ligand for a receptor, it might either activate (agonist) or inhibit (antagonist) the receptor’s function .
Biochemical Pathways
The compound’s effects on biochemical pathways would also depend on its specific target. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could potentially upregulate or downregulate that pathway .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound’s action would be determined by its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s stability, solubility, and overall efficacy .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O/c21-17-7-3-14(4-8-17)12-22-20(26)16-2-1-11-25(13-16)19-10-9-18(23-24-19)15-5-6-15/h3-4,7-10,15-16H,1-2,5-6,11-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNIJUFUKOOFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Furylmethyl)[(2-methyl-5-nitrophenyl)sulfonyl]amine](/img/structure/B2945281.png)

![3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2945286.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B2945291.png)
![Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate](/img/structure/B2945292.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2945293.png)



![N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2945302.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2945303.png)